molecular formula C20H21N7O6 B1663913 11-Oxahomoaminopterin CAS No. 78520-72-6

11-Oxahomoaminopterin

Cat. No. B1663913
CAS RN: 78520-72-6
M. Wt: 455.4 g/mol
InChI Key: JTHMPDYXHCUKIJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Oxahomoaminopterin shows antifolate activity against two folate-requiring microorganisms and inhibited Lactobacillus casei DHFR.

Scientific Research Applications

Anti-Metastatic Action in Pancreatic Neuroendocrine Tumors

11-Oxahomoaminopterin, also known as OXA-11, demonstrates significant anti-tumor effects, particularly in the context of pancreatic neuroendocrine tumors. OXA-11 acts as a small-molecule amino pyrimidine inhibitor of focal adhesion kinase (FAK), which is crucial in cancer proliferation and metastasis. This compound effectively inhibits FAK phosphorylation, leading to the suppression of tumor cell proliferation and growth. Notably, OXA-11 also enhances the efficacy of cisplatin, a chemotherapy drug, in reducing tumor growth. Furthermore, when combined with VEGFR-2 blockade, OXA-11 significantly reduces the incidence and size of liver metastases in pancreatic neuroendocrine tumor models (Moen et al., 2015).

Inhibitory Effects on Carbapenem-Resistant Bacteria

Research has also explored the implications of OXA-11 in the context of antibiotic resistance, particularly in strains of Klebsiella pneumoniae. OXA-11, as a carbapenemase, plays a role in the resistance of these bacteria to carbapenem antibiotics, which are critical for treating severe infections. This highlights the importance of understanding and mitigating the spread of OXA-11-producing bacterial strains in healthcare settings (Avgoulea et al., 2018).

properties

CAS RN

78520-72-6

Product Name

11-Oxahomoaminopterin

Molecular Formula

C20H21N7O6

Molecular Weight

455.4 g/mol

IUPAC Name

2-[[4-[2-(2,4-diaminopteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N7O6/c21-16-15-17(27-20(22)26-16)23-9-11(24-15)7-8-33-12-3-1-10(2-4-12)18(30)25-13(19(31)32)5-6-14(28)29/h1-4,9,13H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27)

InChI Key

JTHMPDYXHCUKIJ-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=NC(=N3)N)N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Appearance

Solid powder

Other CAS RN

78520-72-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

11-Oxahomoaminopterin;  NSC 325304;  NSC-325304;  NSC325304; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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